1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole
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Overview
Description
1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which combines an imidazole ring with an imidazo[1,2-b]pyridazine moiety. The fusion of these rings imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might start with the formation of an imidazo[1,2-b]pyridazine intermediate, followed by the introduction of the imidazole ring through cyclization reactions. Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Chemical Reactions Analysis
1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Cyclization: Intramolecular cyclization reactions can be employed to modify the structure further. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure settings. .
Scientific Research Applications
1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole involves its interaction with specific molecular targets. For instance, as a TAK1 kinase inhibitor, it binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition leads to the suppression of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3, which are involved in cell growth, differentiation, and survival. By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting the growth of cancer cells .
Comparison with Similar Compounds
1-{imidazo[1,2-b]pyridazin-6-yl}-1H-imidazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Imidazo[1,2-b]pyrazines: These compounds have a similar core structure but differ in the nitrogen atom’s position within the ring.
Imidazo[1,2-a]pyrimidines: These compounds have a similar fused ring system but differ in the type of heteroatoms present.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
6-imidazol-1-ylimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5/c1-2-9(13-5-3-10-7-13)12-14-6-4-11-8(1)14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCMOYCYWYIWAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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